4-Azido-N-methylspiperone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-methylspiperone typically involves the introduction of an azido group into the spiperone molecule. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group. The reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-methylspiperone undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution: The azido group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Substitution Reagents: Various nucleophiles like amines, alcohols.
Major Products Formed
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted spiperone derivatives.
Scientific Research Applications
4-Azido-N-methylspiperone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological pathways involving azido groups.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors in the brain.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Azido-N-methylspiperone involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The compound can also interact with neurotransmitter receptors, influencing their activity and signaling pathways .
Comparison with Similar Compounds
4-Azido-N-methylspiperone can be compared with other azido derivatives and spiperone analogs:
4-Azidomethylspiperone: Similar in structure but with different reactivity due to the position of the azido group.
N-Methylspiperone: Lacks the azido group, making it less reactive in certain chemical reactions.
4-Azidobenzylspiperone: Contains an azido group on the benzyl moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the azido group and the spiperone scaffold, providing a versatile tool for chemical and biological research .
Properties
IUPAC Name |
1-(4-azidophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN6O2/c1-29-17-31(21-10-8-20(9-11-21)27-28-26)24(23(29)33)12-15-30(16-13-24)14-2-3-22(32)18-4-6-19(25)7-5-18/h4-11H,2-3,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOKIYHOMPQMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146769 |
Source
|
Record name | 4-Azido-N-methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104820-55-5 |
Source
|
Record name | 4-Azido-N-methylspiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azido-N-methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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